

Preparing Stock Solutions of SCH 211803: Application Notes and Protocols

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Compound of Interest

Compound Name: SCH 211803

Cat. No.: B3062599

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This document provides detailed application notes and protocols for the preparation of stock solutions of **SCH 211803**, a potent and selective M2 muscarinic receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **SCH 211803** is essential for its proper handling and storage. The key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₁ H ₃₆ ClN ₃ O ₃ S	[1]
Molecular Weight	566.16 g/mol (Free Base)	
	602.62 g/mol (Hydrochloride Salt)	
IUPAC Name	(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone	[1]
Appearance	Solid (form may vary)	
Solubility	While specific quantitative data is not readily available in the public domain, piperidine derivatives generally exhibit good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).	
Storage of Solid	Store in a tightly sealed container in a cool, dry place.	

Preparing Stock Solutions

The following protocol outlines the steps for preparing a stock solution of **SCH 211803**. It is recommended to use high-purity, anhydrous DMSO for the initial stock solution to ensure stability and solubility.

Materials:

- **SCH 211803** (free base or hydrochloride salt)
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile, amber-colored microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Protocol:

- **Equilibrate SCH 211803:** Before opening, allow the vial of solid **SCH 211803** to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
- **Weigh the Compound:** In a clean, designated weighing area, carefully weigh the desired amount of **SCH 211803** using a calibrated analytical balance. Perform this step in a chemical fume hood to avoid inhalation.
- **Add Solvent:** Add the appropriate volume of anhydrous DMSO to the vial containing the weighed **SCH 211803** to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of **SCH 211803** (free base, MW = 566.16 g/mol), add 1.766 mL of DMSO to 1 mg of the compound.
- **Dissolve the Compound:** Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
- **Aliquot and Store:** Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes or vials. This minimizes freeze-thaw cycles and protects the compound from light.
- **Storage Conditions:** Store the stock solution aliquots at -20°C or -80°C for long-term storage. While many compounds are stable in DMSO for extended periods when stored properly, it is recommended to use the stock solution within 3-6 months. For short-term use, an aliquot can be stored at 4°C for a few days.

Calculation for a 10 mM Stock Solution (Free Base):

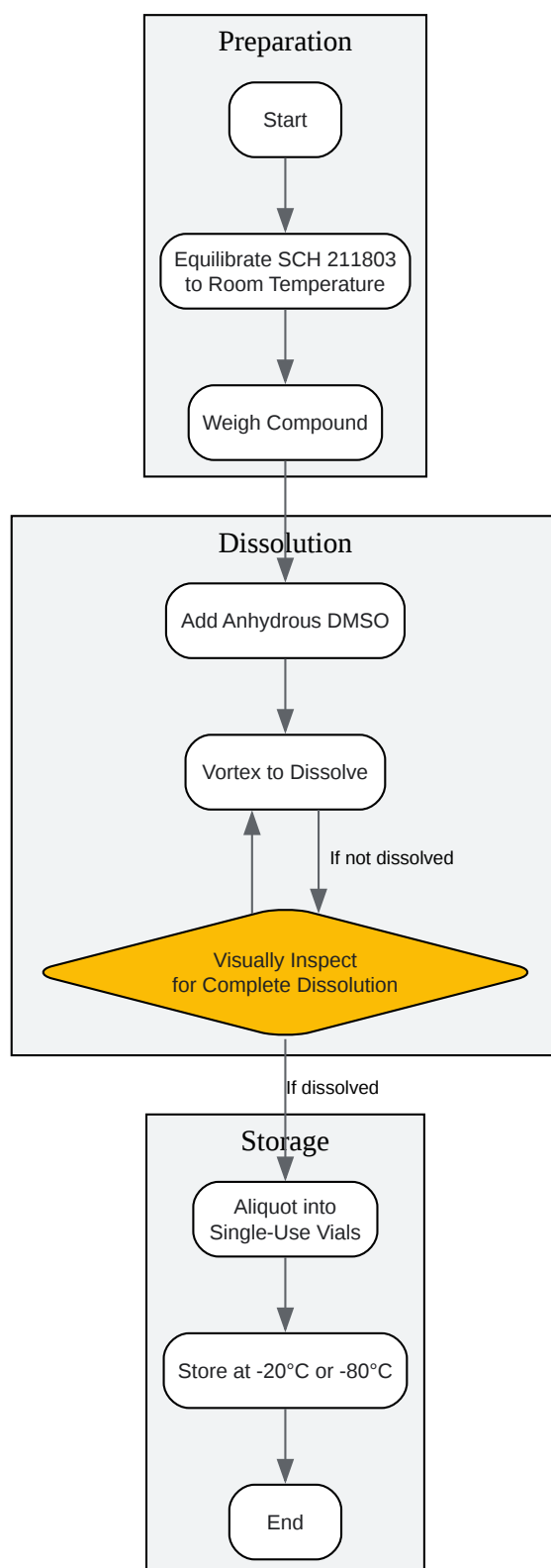
- Molecular Weight (MW): 566.16 g/mol
- Desired Concentration: 10 mM = 0.010 mol/L
- Weight of Compound: 1 mg = 0.001 g

Volume of DMSO (L) = (Weight of Compound (g) / MW (g/mol)) / Desired Concentration (mol/L)

Volume (L) = (0.001 g / 566.16 g/mol) / 0.010 mol/L = 0.0001766 L = 0.1766 mL = 176.6 μ L

Therefore, to make a 10 mM stock solution, dissolve 1 mg of **SCH 211803** in 176.6 μ L of DMSO.

Experimental Workflow for Stock Solution Preparation

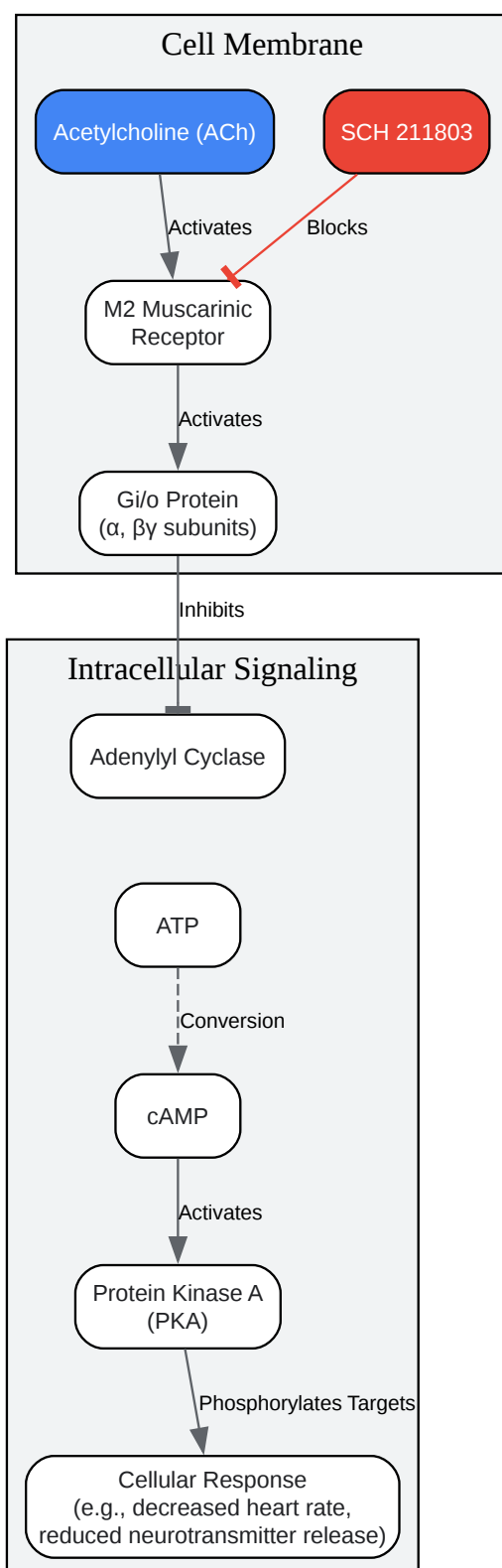


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Caption: Workflow for preparing **SCH 211803** stock solution.

Signaling Pathway of M2 Muscarinic Receptor Antagonism

SCH 211803 acts as an antagonist at the M2 muscarinic acetylcholine receptor. Understanding its mechanism of action is crucial for designing and interpreting experiments. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G α i subunit.



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Caption: M2 muscarinic receptor signaling pathway and antagonism by **SCH 211803**.

Pathway Description:

- **Activation:** Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) binds to and activates the M2 muscarinic receptor.
- **G-protein Coupling:** This activation leads to the coupling and activation of an inhibitory G-protein (G α i).
- **Downstream Inhibition:** The activated α -subunit of the G-protein inhibits the enzyme adenylyl cyclase.
- **Reduced cAMP:** The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
- **Cellular Response:** Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), ultimately resulting in various cellular responses, such as a decrease in heart rate or reduced neurotransmitter release from presynaptic terminals.
- **Antagonism by SCH 211803:** SCH 211803 competitively binds to the M2 receptor, preventing ACh from binding and thereby blocking the entire downstream signaling cascade.

By following these detailed protocols and understanding the mechanism of action, researchers can confidently prepare and utilize **SCH 211803** stock solutions for their experimental needs, leading to more accurate and reproducible scientific findings.

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References

- 1. Sch-211803 | C₃₁H₃₆ClN₃O₃S | CID 9894173 - PubChem [pubchem.ncbi.nlm.nih.gov]
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